3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements . These compounds can exhibit a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves the formation of a heterocyclic ring, which can be achieved through various synthetic routes. For instance, the synthesis of a similar compound, 3-Nitro-1,2,4-triazol-5-one (NTO), involves the use of various routes .Molecular Structure Analysis
The molecular structure of these compounds often includes a heterocyclic ring, which can contribute to their stability and reactivity . The presence of nitro groups can also influence the compound’s properties.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on their structure and the conditions under which the reactions are carried out. For instance, the decomposition mechanisms of NTO have been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as their molecular structure and the presence of functional groups. For instance, the presence of nitro groups can affect the compound’s reactivity and stability .Scientific Research Applications
Polymorphs and Salts Characterization
Studies on similar compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, have revealed the existence of multiple polymorphs characterized by differences in packing patterns and hydrogen bonding. These polymorphs exhibit distinct physical properties, such as melting points, indicating potential applications in materials science for designing substances with specific thermal behaviors. The exploration of salts derived from these compounds has also revealed structural and conformational diversity, highlighting their potential in creating novel materials with tailored properties (Khakhlary & Baruah, 2014).
Synthetic Applications
Research on nitro heteroaromatic compounds has demonstrated their ambident reactivity, facilitating the synthesis of diverse heterocyclic structures, including pyrroles and pyrimidines. Such reactivity is crucial for developing synthetic methodologies that can produce a wide range of biologically active molecules, potentially useful in drug discovery and organic synthesis (Murashima et al., 1996).
Antibacterial Activity
A study on pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized through a molecular hybridization approach, demonstrated significant in vitro antibacterial activity. This suggests that compounds within this chemical framework might serve as leads or scaffolds for developing new antibacterial agents. The research emphasizes the importance of structural optimization in enhancing the antibacterial properties of quinoline derivatives (Largani et al., 2017).
Antiarrhythmic Agents Development
Another research avenue involves the synthesis of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, demonstrating activity against aconitine-induced arrhythmia. This indicates the potential of structurally related compounds in the development of new antiarrhythmic drugs, showcasing the broad applicability of nitro-aromatic and quinoline derivatives in medicinal chemistry (Hankovszky et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-8-14(7-11-4-2-6-20(16)17(11)13)19-18(23)12-3-1-5-15(9-12)21(24)25/h1,3,5,7-9H,2,4,6,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSTGAZCDMJFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.